8-Chloro-6-fluoro-5-methylquinolin-3-amine
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-6-fluoro-5-methylquinolin-3-amine involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
8-Chloro-6-fluoro-5-methylquinolin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial and antineoplastic agent . Its unique properties also make it valuable in industrial applications, such as the production of liquid crystals and dyes .
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-5-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways . For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
Comparison with Similar Compounds
8-Chloro-6-fluoro-5-methylquinolin-3-amine can be compared to other fluorinated quinolines, such as norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin . These compounds share similar mechanisms of action but differ in their specific chemical structures and properties . The unique combination of chlorine, fluorine, and methyl groups in this compound gives it distinct properties that make it valuable for specific applications .
Properties
Molecular Formula |
C10H8ClFN2 |
---|---|
Molecular Weight |
210.63 g/mol |
IUPAC Name |
8-chloro-6-fluoro-5-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8ClFN2/c1-5-7-2-6(13)4-14-10(7)8(11)3-9(5)12/h2-4H,13H2,1H3 |
InChI Key |
RMDSXYWCOZJNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1F)Cl)N |
Origin of Product |
United States |
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